molecular formula C13H8FN3O2 B13019135 2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B13019135
M. Wt: 257.22 g/mol
InChI Key: KEQRKUXBWNECLC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural versatility, which allows for various modifications to enhance its properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with aldehydes under acidic or basic conditions. For instance, the reaction of 4-fluorobenzaldehyde with hydrazine derivatives in the presence of a catalyst can yield the desired pyrazolo[1,5-a]pyrazine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C13H8FN3O2

Molecular Weight

257.22 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-oxo-5H-pyrazolo[1,5-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)11-10(7-18)12-13(19)15-5-6-17(12)16-11/h1-7H,(H,15,19)

InChI Key

KEQRKUXBWNECLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CNC(=O)C3=C2C=O)F

Origin of Product

United States

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